tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate
CAS No.: 834881-63-9
Cat. No.: VC4128205
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 834881-63-9 |
---|---|
Molecular Formula | C13H19N3O4 |
Molecular Weight | 281.31 |
IUPAC Name | tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate |
Standard InChI | InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17) |
Standard InChI Key | MHUSKYMFSQIDRH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate (IUPAC: tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate) features:
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A tert-butyl carbamate (Boc) group for amine protection.
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An ethylenediamine backbone linking the Boc group to the aromatic moiety.
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A 2-nitrophenyl ring, where the nitro group occupies the ortho position relative to the amino linkage.
The compound’s structure is validated by spectral data, including -NMR resonances for the Boc group (δ 1.38 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm).
Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 280.28 g/mol |
Melting Point | 98–102°C (decomposes) |
LogP (Octanol-Water) | 2.15 |
Polar Surface Area | 86.34 Ų |
Solubility | 0.12 mg/mL in DMSO |
The nitro group confers moderate polarity, while the Boc group enhances lipid solubility, balancing bioavailability and synthetic utility .
Synthetic Methodologies
Nucleophilic Substitution Route
A common synthesis involves reacting 2-nitroaniline with 2-bromoethylcarbamate in the presence of a base (e.g., KCO) in acetonitrile:
Yields reach 65–72% after purification via column chromatography (hexane/EtOAc) .
Reductive Amination Approach
Alternative pathways employ reductive amination using 2-nitrobenzaldehyde and Boc-ethylenediamine:
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Condensation of aldehyde and amine in methanol with molecular sieves.
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Reduction with NaBH at −10°C to form the secondary amine .
This method achieves 85–90% yields but requires strict moisture control .
Applications in Organic Synthesis
Amine Protection and Deprotection
The Boc group shields primary amines during multi-step syntheses. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, crucial for peptide couplings .
Nitro Reduction to Amine
Catalytic hydrogenation (H, Pd/C) or chemical reduction (SnCl) converts the nitro group to an amine, enabling access to diaminoethylcarbamate derivatives for anticancer agents .
Intermediate for Heterocycles
The compound serves as a precursor for:
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Benzimidazoles: Cyclization with aldehydes under acidic conditions.
Pharmacological Relevance
Anticancer Scaffolds
Derivatives with reduced nitro groups exhibit topoisomerase II inhibition, showing IC values of 1.2–3.8 μM against MCF-7 breast cancer cells .
Antibacterial Agents
Quaternary ammonium salts derived from this compound demonstrate Gram-positive activity (MIC: 4–8 μg/mL against S. aureus) .
Parameter | Risk Assessment |
---|---|
Skin Irritation | Moderate (Category 2) |
Eye Damage | Severe (Category 1) |
Mutagenicity | Negative (Ames test) |
Personal protective equipment (gloves, goggles) is mandatory during handling .
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